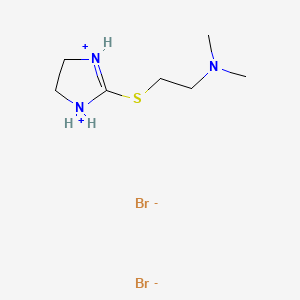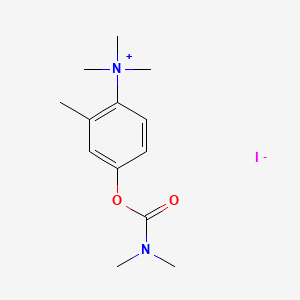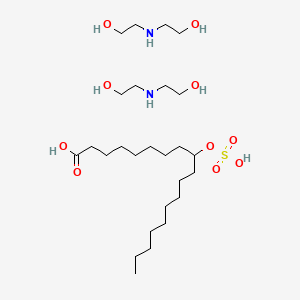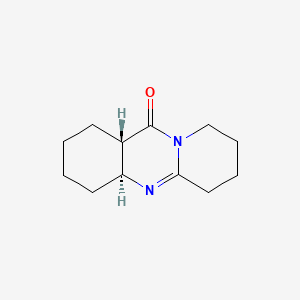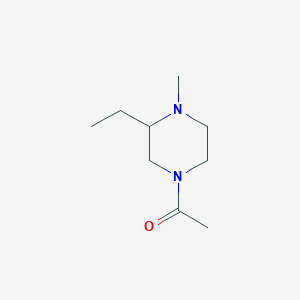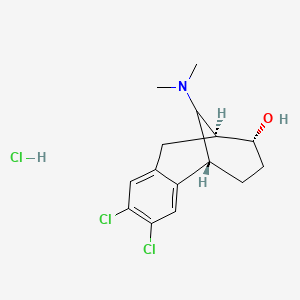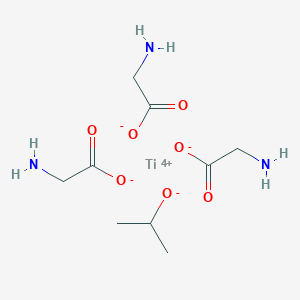
2-Aminoacetate;propan-2-olate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoacetate;propan-2-olate;titanium(4+) is a complex organometallic compound with the molecular formula C12H28O4Ti. It is also known as titanium(IV) bis(isopropoxide) bis(acetylacetonate). This compound is notable for its applications in various fields such as catalysis, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with isopropanol (propan-2-ol) and acetylacetone (2,4-pentanedione) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced by a controlled hydrolysis of titanium tetrachloride with isopropanol and acetylacetone under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often used in the formation of titanium dioxide (TiO2) nanoparticles.
Reduction: Reduction reactions are less common but can be employed to produce lower oxidation state titanium complexes.
Substitution: Substitution reactions involve the replacement of ligands, such as replacing isopropoxide groups with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various ligands such as water, ammonia, or other alcohols under mild conditions.
Major Products Formed:
Titanium Dioxide (TiO2): Used in pigments, coatings, and photocatalysts.
Lower Oxidation State Titanium Complexes: Used in specialized catalytic processes.
科学研究应用
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in the epoxidation of alkenes and the polymerization of olefins. Biology: It has applications in the study of biological systems, including the development of bioactive titanium-based materials. Medicine: The compound is explored for its potential use in medical imaging and drug delivery systems. Industry: It is used in the production of advanced materials, such as high-strength alloys and ceramics.
作用机制
The compound exerts its effects primarily through its catalytic properties. The titanium center coordinates to various substrates, facilitating reactions by lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote or inhibit specific reactions.
相似化合物的比较
Titanium(IV) Isopropoxide (TTIP): Similar in structure but lacks the acetylacetonate ligands.
Titanium(IV) Ethoxide: Similar catalytic properties but uses ethoxide ligands instead of isopropoxide.
Titanium(IV) Acetylacetonate: Similar to the compound but without the isopropoxide ligands.
Uniqueness: The presence of both isopropoxide and acetylacetonate ligands in 2-Aminoacetate;propan-2-olate;titanium(4+) provides unique catalytic properties and stability compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
属性
CAS 编号 |
68443-98-1 |
|---|---|
分子式 |
C9H19N3O7Ti |
分子量 |
329.13 g/mol |
IUPAC 名称 |
2-aminoacetate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3C2H5NO2.Ti/c1-3(2)4;3*3-1-2(4)5;/h3H,1-2H3;3*1,3H2,(H,4,5);/q-1;;;;+4/p-3 |
InChI 键 |
FGNWDHMCWJNIAZ-UHFFFAOYSA-K |
规范 SMILES |
CC(C)[O-].C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


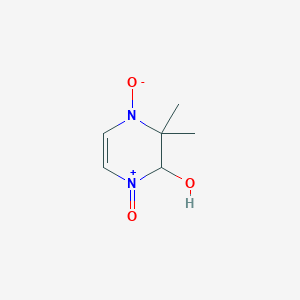
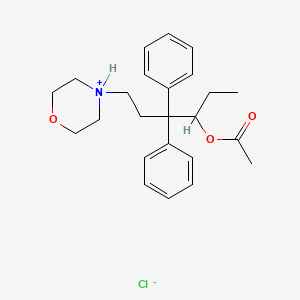
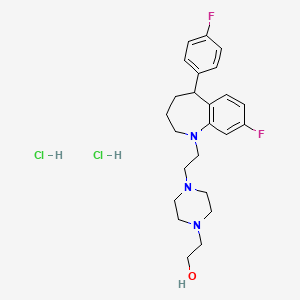
![2-[(4-Methoxy-2-nitrophenyl)azo]acetoacetanilide](/img/structure/B15347089.png)

